(R)-1-(2,4-dichlorophenyl)ethanamine

Asymmetric Synthesis Chiral Resolution Process Chemistry

(R)-1-(2,4-dichlorophenyl)ethanamine (CAS 133773-29-2) is a chiral primary amine belonging to the class of substituted phenethylamines. It features a single stereocenter and a 2,4-dichloro-substituted phenyl ring.

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 133773-29-2
Cat. No. B169092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2,4-dichlorophenyl)ethanamine
CAS133773-29-2
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)Cl)Cl)N
InChIInChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1
InChIKeyOUVZHZAOWDHBOU-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Profile of (R)-1-(2,4-Dichlorophenyl)ethanamine (CAS 133773-29-2): A Chiral Pharmaceutical Building Block


(R)-1-(2,4-dichlorophenyl)ethanamine (CAS 133773-29-2) is a chiral primary amine belonging to the class of substituted phenethylamines. It features a single stereocenter and a 2,4-dichloro-substituted phenyl ring. This compound is primarily valued as a key intermediate in the synthesis of optically active pharmaceuticals, agrochemicals, and specialty reagents . Its molecular formula is C8H9Cl2N, and it has a molecular weight of 190.07 g/mol [1]. The presence of the 2,4-dichloro substitution pattern is critical for its utility, as it imparts specific electronic and steric properties that influence downstream reactions and biological target interactions compared to other chlorophenyl isomers .

Technical Rationale for Sourcing (R)-1-(2,4-Dichlorophenyl)ethanamine (CAS 133773-29-2) Over Non-Chiral or Alternative Substitution Patterns


In pharmaceutical and agrochemical synthesis, substituting (R)-1-(2,4-dichlorophenyl)ethanamine with its racemic mixture (CAS 89981-75-9), the (S)-enantiomer, or a different dichlorophenyl isomer (e.g., 2,3- or 2,6-dichloro) is not scientifically valid without re-validation of the entire synthetic pathway. The specific 2,4-dichloro substitution pattern dictates the electronic and steric environment around the amine, which is crucial for subsequent diastereoselective transformations . More critically, the (R)-configuration determines the three-dimensional orientation of the molecule. Using the racemate or the incorrect enantiomer introduces an unwanted isomer that can act as an impurity, leading to reduced reaction yields, compromised enantiomeric excess (ee) in the final product, or the formation of diastereomers with altered biological activity profiles . The data presented below quantifies the efficiency gains in producing this specific high-optical-purity intermediate using modern asymmetric synthesis methods versus traditional optical resolution approaches [1].

Quantitative Differentiation Guide: (R)-1-(2,4-Dichlorophenyl)ethanamine (CAS 133773-29-2) vs. Alternative Production Methods


Synthetic Efficiency: Modern Asymmetric Synthesis vs. Classical Optical Resolution

A modern asymmetric synthetic route using a chiral CBS-oxazaborolidine catalyst for the key reduction step achieves a substantially higher overall yield compared to a classical optical resolution method. The new asymmetric synthesis provides the target (R)-enantiomer with high yield and enantiomeric purity, while classical resolution suffers from an inherent 50% maximum yield due to the need to discard or racemize the undesired enantiomer [1].

Asymmetric Synthesis Chiral Resolution Process Chemistry

Enantioselectivity: Asymmetric Catalysis vs. Resolution Methods

The CBS-catalyzed asymmetric reduction provides the chiral intermediate (S)-1-(2,4-dichlorophenyl)ethanol with excellent enantioselectivity, which is subsequently converted to the target (R)-amine with retention of configuration. The final product, (R)-1-(2,4-dichlorophenyl)ethanamine, is obtained with an enantiomeric excess (ee) of 97% [1]. While classical resolution can also yield products with high ee, the asymmetric method's ee is achieved while simultaneously delivering the superior overall yield described above.

Enantioselective Synthesis Chiral Purity Catalysis

Stereochemical Fidelity in Derivatization: (R)-Enantiomer vs. Racemate

As a chiral building block, (R)-1-(2,4-dichlorophenyl)ethanamine is used to introduce a specific stereocenter into more complex molecules. Using the pure (R)-enantiomer is essential for controlling the stereochemical outcome of subsequent reactions. For instance, it has been used as a starting material in the synthesis of novel amines via condensation reactions . In contrast, using the racemic mixture (CAS 89981-75-9) would result in a mixture of diastereomers that would require costly and time-consuming separation techniques.

Chiral Pool Synthesis Diastereoselectivity Amine Derivatization

Quality Control: Vendor-Specified Purity Benchmarks for Procurement

Reputable vendors provide specific purity specifications and analytical documentation for (R)-1-(2,4-dichlorophenyl)ethanamine (CAS 133773-29-2). These specifications, typically determined by HPLC, GC, or NMR, serve as a critical benchmark for procurement. A standard minimum purity specification is 95%, though higher purities are available . This level of documented purity is essential for ensuring reproducible results in research and development applications.

Analytical Chemistry Quality Assurance Purchasing Specifications

High-Value Application Scenarios for Procuring (R)-1-(2,4-Dichlorophenyl)ethanamine (CAS 133773-29-2)


Synthesis of Enantiopure Chiral Ligands and Auxiliaries for Asymmetric Catalysis

Given its high enantiomeric purity (97% ee) and defined stereocenter, (R)-1-(2,4-dichlorophenyl)ethanamine is ideally suited for the synthesis of novel chiral ligands or auxiliaries for use in asymmetric catalysis [1]. The 2,4-dichlorophenyl group provides a unique steric and electronic environment that can influence the enantioselectivity of the resulting catalyst . Procurement of the high-purity (R)-enantiomer is critical for ensuring the final catalyst's performance and avoiding the generation of racemic products.

Late-Stage Functionalization in the Development of CNS-Targeted Pharmaceuticals

This compound serves as a versatile intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS) . The (R)-enantiomer of 1-(2,4-dichlorophenyl)ethanamine can be used to introduce a chiral amine moiety into a drug candidate via amide bond formation or reductive amination . The high overall yield of modern synthetic routes (75%) ensures a reliable and cost-effective supply of this building block for medicinal chemistry programs, making it a preferred choice over lower-yielding resolution methods [1].

Development of Optically Active Agrochemicals and Plant Disease Control Agents

Patents indicate that optically active 1-(2,4-dichlorophenyl)ethylamine, specifically the (R)-(+)-enantiomer, is a useful intermediate for producing optically active plant disease control agents . The ability to procure this compound with high and documented enantiopurity (≥97% ee) [1] allows for the rational design of chiral agrochemicals with potentially improved efficacy and reduced environmental impact compared to racemic mixtures.

Use as a Chiral Resolving Agent for the Separation of Racemic Carboxylic Acids

Beyond its role as a synthetic intermediate, (R)-1-(2,4-dichlorophenyl)ethanamine can also function as an effective chiral resolving agent for racemic mixtures of carboxylic acids . Its high purity and defined stereochemistry enable the formation of diastereomeric salts with high selectivity, facilitating the separation of enantiomers via crystallization. This application leverages its own documented high ee (97%) [1] to provide a reliable and robust method for obtaining other valuable chiral building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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